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molecular formula C8H17N B146760 N,N-Dimethylcyclohexylamine CAS No. 98-94-2

N,N-Dimethylcyclohexylamine

Cat. No. B146760
M. Wt: 127.23 g/mol
InChI Key: SVYKKECYCPFKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07405327B2

Procedure details

Under atmospheric pressure (1 bar absolute), the fresh gas flow was set to a constant 100 standard l/h (standard l=standard liters=volume at STP) by means of hydrogen. Dimethylamine and cyclohexanone were vaporized separately and, after mixing, introduced into the hot fresh gas stream. The laden gas stream was reacted isothermally at 150° C. (+/−2° C.) and 1 bar absolute over the catalyst in a tube reactor. The synthesis was carried out at a space velocity over the catalyst of 0.10 lalcohol/lcat·h, a molar ratio of dimethylamine/cyclohexanone of 3:1, an amount of circulating gas of 8.4 standard m3/h (standard m3 =standard cubic meters=volume at STP) and an amount of fresh gas/H2 of 100 standard liters/lcat·h. The cyclohexanone was completely reacted in the reaction and a selectivity of 88% based on the cyclohexanone used was achieved. The product was condensed in a water-cooled condenser and collected for purification by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dimethylamine cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
100
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][NH:4][CH3:5].[C:6]1(=O)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.CNC.C1(=O)CCCCC1>O>[CH3:3][N:4]([CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH3:5] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Four
Name
dimethylamine cyclohexanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC.C1(CCCCC1)=O
Step Five
Name
100
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after mixing
ADDITION
Type
ADDITION
Details
introduced into the hot fresh gas stream
CUSTOM
Type
CUSTOM
Details
The laden gas stream was reacted isothermally at 150° C. (+/−2° C.) and 1 bar absolute over the catalyst in a tube reactor
TEMPERATURE
Type
TEMPERATURE
Details
cooled condenser
DISTILLATION
Type
DISTILLATION
Details
collected for purification by distillation

Outcomes

Product
Name
Type
Smiles
CN(C)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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